rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis
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Overview
Description
Rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected by a single atom. The presence of multiple hydroxyl groups and a carboxylate moiety adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to use a cyclization reaction, where a linear precursor undergoes intramolecular cyclization to form the spiro structure. This can be achieved using various cyclization agents and catalysts under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The hydroxyl groups can be further oxidized to form carbonyl compounds.
Reduction: : The carboxylate group can be reduced to an alcohol.
Substitution: : The nitrogen atoms in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its structural complexity makes it a candidate for studying biological interactions and enzyme inhibition.
Medicine: : It may be explored for its therapeutic properties, particularly in drug discovery and development.
Industry: : It could be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis exerts its effects would depend on its specific application. For instance, in drug discovery, it might interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other spiro compounds and similar cyclic structures:
Similar Compounds: : Other spirocyclic compounds, such as spiroindoline and spirooxindole derivatives.
Uniqueness: : The presence of multiple hydroxyl groups and a carboxylate moiety distinguishes it from many other spiro compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
2639390-76-2 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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